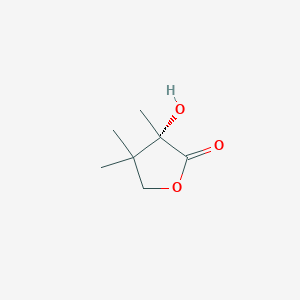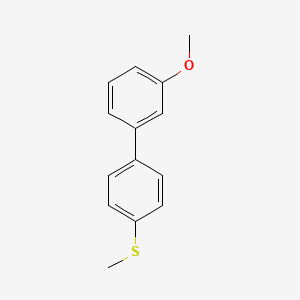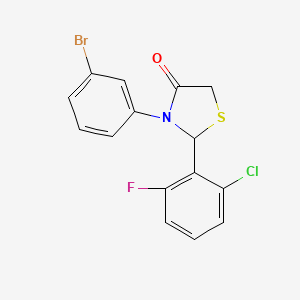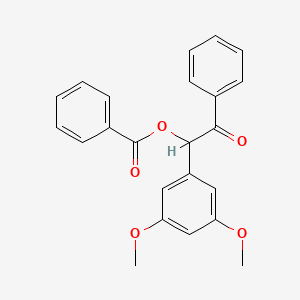
Dimethyl 2-(trifluoromethyl)phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(trifluoromethyl)phenyl phosphate is a chemical compound with the molecular formula C10H10F3O4P. It is known for its unique properties due to the presence of both phosphate and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-(trifluoromethyl)phenyl phosphate typically involves the reaction of 2-(trifluoromethyl)phenol with dimethyl chlorophosphate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-(trifluoromethyl)phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphates, phosphine oxides, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(trifluoromethyl)phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(trifluoromethyl)phenyl phosphate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphate group can participate in phosphorylation reactions, which are crucial in many biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
- Dimethyl phenyl phosphate
- Dimethyl 4-(trifluoromethyl)phenyl phosphate
- Dimethyl 3-(trifluoromethyl)phenyl phosphate
Comparison: Dimethyl 2-(trifluoromethyl)phenyl phosphate is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct behavior in terms of solubility, stability, and reactivity, making it particularly valuable in specific applications.
Propiedades
Número CAS |
502623-70-3 |
|---|---|
Fórmula molecular |
C9H10F3O4P |
Peso molecular |
270.14 g/mol |
Nombre IUPAC |
dimethyl [2-(trifluoromethyl)phenyl] phosphate |
InChI |
InChI=1S/C9H10F3O4P/c1-14-17(13,15-2)16-8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
AXRBMHGVIIJCHG-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
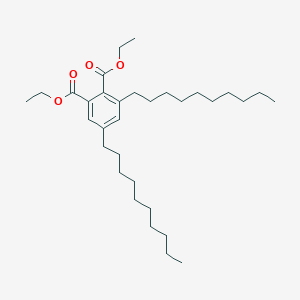
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
